2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid
CAS No.: 5618-98-4
Cat. No.: VC11651837
Molecular Formula: C17H17NO5
Molecular Weight: 315.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5618-98-4 |
|---|---|
| Molecular Formula | C17H17NO5 |
| Molecular Weight | 315.32 g/mol |
| IUPAC Name | 3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C17H17NO5/c19-14-8-6-12(7-9-14)10-15(16(20)21)18-17(22)23-11-13-4-2-1-3-5-13/h1-9,15,19H,10-11H2,(H,18,22)(H,20,21) |
| Standard InChI Key | MCRMUCXATQAAMN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid, reflects its structural components:
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A benzyloxycarbonyl (Cbz) group attached to the α-amino nitrogen.
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A 4-hydroxyphenyl moiety at the β-carbon.
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A propanoic acid backbone terminating in a carboxyl group.
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 327.33 g/mol (calculated from atomic masses).
Key Functional Groups
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Cbz Protecting Group: Enhances stability during peptide synthesis by preventing undesired side reactions .
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4-Hydroxyphenyl Ring: Imparts polarity and potential for hydrogen bonding, influencing solubility and biological interactions .
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Carboxyl Group: Enables salt formation and coordination chemistry with metal ions .
Physical Properties
The compound’s limited aqueous solubility (due to the hydrophobic Cbz group) necessitates polar aprotic solvents like dimethyl sulfoxide (DMSO) for experimental handling.
Synthesis and Characterization
Route 1: Direct Protection of Tyrosine Analogues
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Starting Material: 3-(4-Hydroxyphenyl)propanoic acid.
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Amino Group Introduction: Mitsunobu reaction or enzymatic amination to install the α-amino group.
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Cbz Protection: Reaction with benzyl chloroformate () in alkaline aqueous conditions.
Reaction Scheme:
Route 2: Condensation with Pre-Protected Intermediates
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Coupling: React with benzyloxycarbonyl-active esters (e.g., pentafluorophenyl esters) under mild conditions.
Yield: 58–94% (based on analogous hydrazone syntheses) .
Characterization Techniques
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry (MS):
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ESI-MS shows [M+H] peak at 328.33.
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Infrared Spectroscopy (IR):
Biological Activities
Antimicrobial Activity
Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid exhibit broad-spectrum activity against ESKAPE pathogens (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) and drug-resistant fungi (e.g., Candida auris) .
Mechanism: Disruption of microbial cell membranes via phenolic group interactions and inhibition of efflux pumps .
Antioxidant Capacity
Cobalt(II) complexes of analogous compounds demonstrate superior radical scavenging in assays:
Key Insight: The 4-hydroxyphenyl moiety donates electrons to stabilize free radicals, while metal coordination enhances electron transfer .
Applications in Pharmaceutical Development
Peptide Synthesis
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Role: The Cbz group enables selective deprotection under mild hydrogenolysis conditions, making the compound a versatile building block for tyrosine-containing peptides.
Metal Complexation
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